molecular formula C22H19N3O3S B11203861 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11203861
M. Wt: 405.5 g/mol
InChI Key: NGKQBFULFHLNCZ-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a furyl group, a methoxyphenyl group, and a cyclopenta[b]thieno[3,2-e]pyridine core

Preparation Methods

The synthesis of 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties .

In medicine, 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promise as a therapeutic agent for the treatment of certain diseases. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development .

In industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The molecular pathways involved in its mechanism of action include the inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique structure and diverse applications. Similar compounds include other thienopyridine derivatives, such as 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide and benzo[4,5]thieno[2,3-b]pyridine derivatives .

These compounds share some structural similarities but differ in their specific functional groups and overall properties. The unique combination of the furyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological characteristics .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

6-amino-8-(furan-2-yl)-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-27-13-6-2-5-12(11-13)24-21(26)20-19(23)18-17(16-9-4-10-28-16)14-7-3-8-15(14)25-22(18)29-20/h2,4-6,9-11H,3,7-8,23H2,1H3,(H,24,26)

InChI Key

NGKQBFULFHLNCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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